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Compound of Interest

4-Amino-2-

Compound Name: hydroxycyclohexanecarboxylic
acid

CAS No.: 173731-97-0

Cat. No.: B065968

Get Quote

Structural Fundamentals & Connectivity

4-Amino-2-hydroxycyclohexanecarboxylic acid is a trisubstituted cyclohexane derivative. Its
pharmacological value lies in its ability to present three distinct pharmacophores—a
carboxylate (acidic), an amine (basic), and a hydroxyl (polar/H-bond donor)—in a spatially
defined arrangement.

Chemical Identity[1][2][3][4]

» IUPAC Name: 4-Amino-2-hydroxycyclohexane-1-carboxylic acid
¢ Molecular Formula:
¢ Molecular Weight: 159.18 g/mol

o Core Scaffold: Cyclohexane ring substituted at positions 1, 2, and 4.
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e Precursor: 4-Aminosalicylic acid (4-ASA; 4-amino-2-hydroxybenzoic acid).

pKa and lonization State

At physiological pH (7.4), AHCCA exists primarily as a zwitterion.
o Carboxyl Group (

): The presence of the electron-withdrawing hydroxyl group at C2 (inductive effect) typically
lowers the

relative to unsubstituted cyclohexanecarboxylic acid (
).

e Amino Group (

): Exists as

o Hydroxyl Group: Remains neutral but critical for intramolecular hydrogen bonding and
solubility.

Stereoisomer Enumeration

The molecule possesses three chiral centers at C1, C2, and C4. Theoretically, this generates

stereoisomers, comprising 4 diastereomeric pairs of enantiomers.

The Diastereomers

We classify the isomers based on the relative orientation of the substituents to the carboxylic
acid (set as the reference "up" position).
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Visualization of Stereochemical Relationships

The following diagram illustrates the hierarchy of stereocisomers and their relationships.
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Caption: Hierarchical classification of AHCCA stereoisomers. Green indicates the most stable
conformation; Yellow indicates the likely kinetic product of hydrogenation.

Conformational Analysis

The biological activity and stability of AHCCA are dictated by the cyclohexane chair
conformation.

The "All-Trans" Stability (Thermodynamic Product)

In the all-trans diastereomer (relative to the ring plane), the substituents are arranged such that
they can all adopt equatorial positions simultaneously.

e C1-COOH (Equatorial): Avoids 1,3-diaxial interactions.

e C2-OH (Equatorial): The trans-1,2 relationship places one group up and one down. On a
chair, up/down at adjacent carbons allows both to be equatorial (diequatorial).

e C4-NH2 (Equatorial): The trans-1,4 relationship places one group up and one down. On a
chair, C1 and C4 are on opposite sides of the plane; thus, a trans relationship allows both to
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be equatorial.

Conclusion: The all-trans isomer is the global energy minimum and is the target for applications
requiring a stable, extended scaffold.

Intramolecular Hydrogen Bonding (Cis-1,2 Effect)

In the cis-1,2 isomers (Isomer A and C), the Hydroxyl and Carboxyl groups are on the same
face.

« Interaction: This proximity allows for a strong intramolecular hydrogen bond between the
hydroxyl proton and the carboxylate oxygen.

o Effect: This stabilizes the cis form relative to what steric prediction would suggest, potentially
locking the conformation and altering the

of the acid (making it more difficult to deprotonate due to stabilization of the protonated form,
or stabilizing the carboxylate anion via H-bond donation from OH).

Synthetic Protocols

The primary route to AHCCA is the catalytic hydrogenation of 4-Aminosalicylic Acid (4-ASA).
This method is preferred for its atom economy and use of readily available starting materials.

Protocol: Catalytic Hydrogenation of 4-ASA

Objective: Reduce the aromatic ring while controlling diastereoselectivity.
Reagents:
e Substrate: 4-Aminosalicylic Acid (CAS: 65-49-6).

e Catalyst: 5% Rhodium on Alumina (Rh/AI203) or Ruthenium on Carbon (Ru/C). Note:
Rhodium is preferred for lower temperature hydrogenation to preserve cis-selectivity;
Ruthenium/High Temp favors trans.

e Solvent: Water or dilute Acetic Acid.

Workflow:
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e Preparation: Dissolve 4-ASA (10 mmol) in water (50 mL). Adjust pH to ~7.0 with NaOH if
using Ru/C, or use acidic conditions for Rh.

» Hydrogenation: Transfer to a high-pressure autoclave. Add catalyst (5 mol%).[2]
e Reaction: Pressurize with

(50-100 bar).

o For Kinetic Product (Cis-enriched): Run at 50°C.
o For Thermodynamic Product (Trans-enriched): Run at 100-120°C.
o Workup: Filter catalyst through Celite. Concentrate filtrate.

 Purification: Recrystallization from water/ethanol or ion-exchange chromatography (Dowex
50W) to separate diastereomers.

Synthesis Flowchart
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Caption: Synthetic divergence based on hydrogenation conditions. High temperature promotes
equilibration to the all-equatorial trans-isomer.

Applications & Pharmacological Relevance

AHCCA serves as a rigidified mimetic of Gamma-Aminobutyric Acid (GABA).

GABA Analog Design

o Flexibility vs. Rigidity: Linear GABA is highly flexible, binding to multiple receptor subtypes (
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)

» Scaffold Utility: AHCCA constrains the distance and orientation between the amino and
carboxyl groups.

o The C1-C4 distance in the cyclohexane chair is approx 5.5 A, matching the extended
conformation of GABA active at

receptors.

o The 2-OH group provides a handle for additional solubility or specific receptor interactions
(H-bonding to serine/threonine residues in the binding pocket).

Peptidomimetics

AHCCA is used as a

-turn mimetic in peptide synthesis. Incorporating this amino acid into a peptide chain forces a
kink in the backbone, stabilizing secondary structures and protecting the peptide from
proteolytic degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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